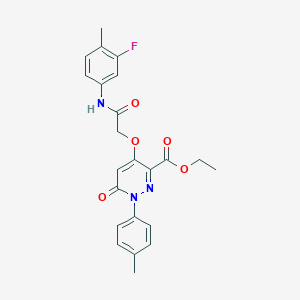

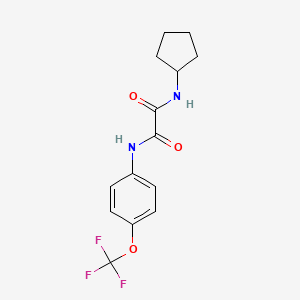

![molecular formula C21H14FN3S B2684002 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline CAS No. 688792-64-5](/img/structure/B2684002.png)

6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline is a chemical compound that has been used in various scientific research applications. It is a potent inhibitor of protein kinases, which makes it a valuable tool in the study of signal transduction pathways. The compound has been synthesized using different methods and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Synthesis of Benzimidazo[1,2-c]quinazolines

Benzimidazo[1,2-c]quinazolines can be synthesized from N-Cyanobenzimidazoles via double C—H functionalizations . This process is mediated by peroxides under metal-free conditions without any additives . The 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in this process.

Insecticidal and Fungicidal Activities

The benzimidazo[1,2-c]quinazoline compounds display significant insecticidal and fungicidal activities . Therefore, 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used as an active ingredient in insecticides and fungicides.

CuI-Catalyzed Ullmann N-Arylation

A series of functionalized benzimidazo[1,2-c]quinazoline derivatives was obtained in excellent yields under mild conditions through a CuI-catalyzed Ullmann N-arylation . The 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in this process.

Anticancer Research

Benzimidazo[1,2-c]quinazolines have shown promising biological activities, such as anticancer . Therefore, 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in anticancer research.

Antiviral Research

Benzimidazo[1,2-c]quinazolines have also shown antiviral activities . Therefore, 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in antiviral research.

Anti-Inflammatory Research

Benzimidazo[1,2-c]quinazolines have shown anti-inflammatory activities . Therefore, 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in anti-inflammatory research.

Mecanismo De Acción

Target of Action

Similar benzimidazoquinazoline compounds have been found to target vegfr2, a receptor tyrosine kinase involved in angiogenesis .

Mode of Action

6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline, like other benzimidazoquinazolines, is believed to interact with its targets through hydrogen bonding and hydrophobic interactions . The benzimidazole scaffold occupies the hinge region of the target protein, while the central aromatic ring occupies a hydrophobic region adjacent to the hinge region .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Similar benzimidazoquinazoline compounds have been found to exhibit physicochemical and pharmacokinetics properties within the acceptable range for human usage .

Result of Action

Similar compounds have been found to induce apoptotic cell death in cancer cell lines through the activation of certain caspases and the tumor suppressor p53 .

Action Environment

Similar compounds have been found to be effective ph sensors in the acidic environment, particularly in the range of ph 3, which is extended to ph 6 upon the addition of metal cations .

Propiedades

IUPAC Name |

6-[(2-fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3S/c22-16-9-3-1-7-14(16)13-26-21-24-17-10-4-2-8-15(17)20-23-18-11-5-6-12-19(18)25(20)21/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHJCFSZRLIARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2-Fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

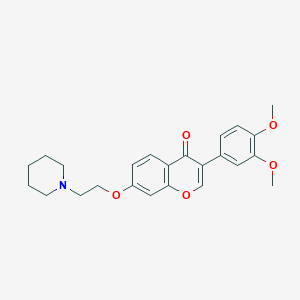

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2683919.png)

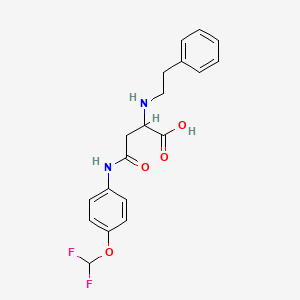

![Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2683924.png)

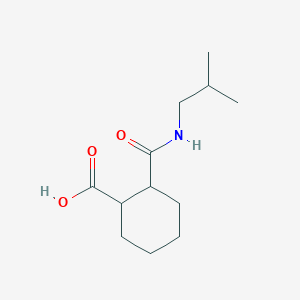

![3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B2683926.png)

![Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2683930.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2683935.png)

![10-Azabicyclo[4.3.1]decane hydrochloride](/img/structure/B2683937.png)